molecular formula C11H16BrO3P B13700132 Diethyl (2-Bromo-4-methylphenyl)phosphonate CAS No. 1615710-02-5

Diethyl (2-Bromo-4-methylphenyl)phosphonate

Cat. No.: B13700132
CAS No.: 1615710-02-5
M. Wt: 307.12 g/mol
InChI Key: OQYNMYUCIXXMJY-UHFFFAOYSA-N
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Description

Diethyl (2-Bromo-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO3P It is a derivative of phosphonic acid and contains a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-Bromo-4-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 2-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Bromo-4-methylphenyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-Bromo-4-methylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2-Bromo-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-Bromo-4-methylphenyl)phosphonate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .

Biological Activity

Diethyl (2-Bromo-4-methylphenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl phosphite with 2-bromo-4-methylphenol or its derivatives. The Hirao reaction is a prominent method used for the P–C coupling necessary to form aryl phosphonates, including this compound. The reaction conditions, such as temperature and time, significantly influence the yield and purity of the final product .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains. For example, it demonstrated effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Standard Drug Inhibition Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study reported the compound's IC50 values against several human cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited an IC50 value of 18.68 µM against the A549 lung cancer cell line, demonstrating selective toxicity compared to non-malignant cells .

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)Selectivity Index
A54918.68High
MRC5>50-

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interference with key cellular processes such as protein synthesis and enzyme activity. The phosphonate group may play a crucial role in mimicking natural substrates in enzymatic reactions, thereby inhibiting crucial pathways in bacteria and cancer cells .

Case Studies

  • Antibacterial Activity : A study conducted on various phosphonates, including this compound, highlighted its effectiveness against drug-resistant strains of bacteria. The compound's structure-activity relationship was analyzed, revealing that modifications to the aromatic ring could enhance its antimicrobial potency.
  • Cancer Research : In a recent investigation into the antiproliferative effects of phosphonates on cancer cells, this compound was found to induce apoptosis in A549 cells through ROS generation and endoplasmic reticulum stress pathways .

Properties

CAS No.

1615710-02-5

Molecular Formula

C11H16BrO3P

Molecular Weight

307.12 g/mol

IUPAC Name

2-bromo-1-diethoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C11H16BrO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3

InChI Key

OQYNMYUCIXXMJY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)C)Br)OCC

Origin of Product

United States

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